

A Comparative Guide to Analytical Methods for co-Codaprin

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Compound of Interest

Compound Name: *co-Codaprin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the simultaneous determination of the active pharmaceutical ingredients in **co-Codaprin**: Aspirin (acetylsalicylic acid) and Codeine Phosphate. The methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. This document is intended to assist researchers and drug development professionals in selecting the appropriate analytical technique for their specific needs, based on a comparative overview of their performance characteristics and experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the validation parameters for HPLC and UV spectrophotometric methods for the simultaneous analysis of Aspirin and Codeine Phosphate. It is important to note that the data presented below is collated from different studies and does not represent a direct head-to-head comparison using the same analytical standards and sample batches.

Table 1: HPLC Method Validation Data for Simultaneous Analysis of Aspirin and Codeine Phosphate

Parameter	Aspirin	Codeine Phosphate	Reference
Linearity Range	0.75 - 6.0 µg/mL	6 - 60 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.999	> 0.999	[1]
Accuracy (%) Recovery	99.83%	99.33 - 100.3%	[1][2]
Precision (% RSD)	< 2%	< 2%	[1][2]
Limit of Detection (LOD)	Not Reported	Not Reported	
Limit of Quantification (LOQ)	Not Reported	Not Reported	

Table 2: UV Spectrophotometric Method Validation Data for Simultaneous Analysis of Aspirin and Codeine

Parameter	Aspirin	Codeine	Reference
Linearity Range	0.3 – 30 µg/mL	0.3 – 30 µg/mL	[3][4]
Correlation Coefficient (r ²)	0.9992	0.9991	[3][4]
Accuracy (%) Recovery	100.13%	99.81%	[3][4]
Precision (% RSD)	< 2%	< 2%	[3][4]
Limit of Detection (LOD)	Not Reported	Not Reported	
Limit of Quantification (LOQ)	Not Reported	Not Reported	

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and sensitivity for the simultaneous determination of Aspirin and Codeine Phosphate.

Instrumentation:

- A liquid chromatograph equipped with a UV detector.
- A C18 column (e.g., LiChrospher® RP-18) is commonly used.[\[2\]](#)

Mobile Phase:

- A mixture of Acetonitrile and a Buffer solution (e.g., pH 2.5) in a ratio of approximately 15:85 (v/v) is often employed.[\[2\]](#)[\[3\]](#)

Procedure:

- Standard Preparation: Prepare standard solutions of Aspirin and Codeine Phosphate of known concentrations in the mobile phase.
- Sample Preparation: Crush tablets to a fine powder. Dissolve a quantity of the powder equivalent to a specific amount of the active ingredients in the mobile phase. Filter the solution to remove insoluble excipients.
- Chromatographic Conditions:
 - Flow Rate: Typically set at 1.0 mL/min.[\[2\]](#)
 - Detection Wavelength: 210 nm.[\[2\]](#)[\[3\]](#)
 - Injection Volume: A fixed volume (e.g., 20 µL) is injected into the chromatograph.
- Analysis: The concentrations of Aspirin and Codeine Phosphate in the sample are determined by comparing the peak areas of the sample with those of the standard solutions.

Ultraviolet (UV) Spectrophotometry

This method is simpler and more rapid than HPLC, making it suitable for routine quality control analysis.

Instrumentation:

- A UV-Visible spectrophotometer with a pair of matched quartz cuvettes.

Solvent:

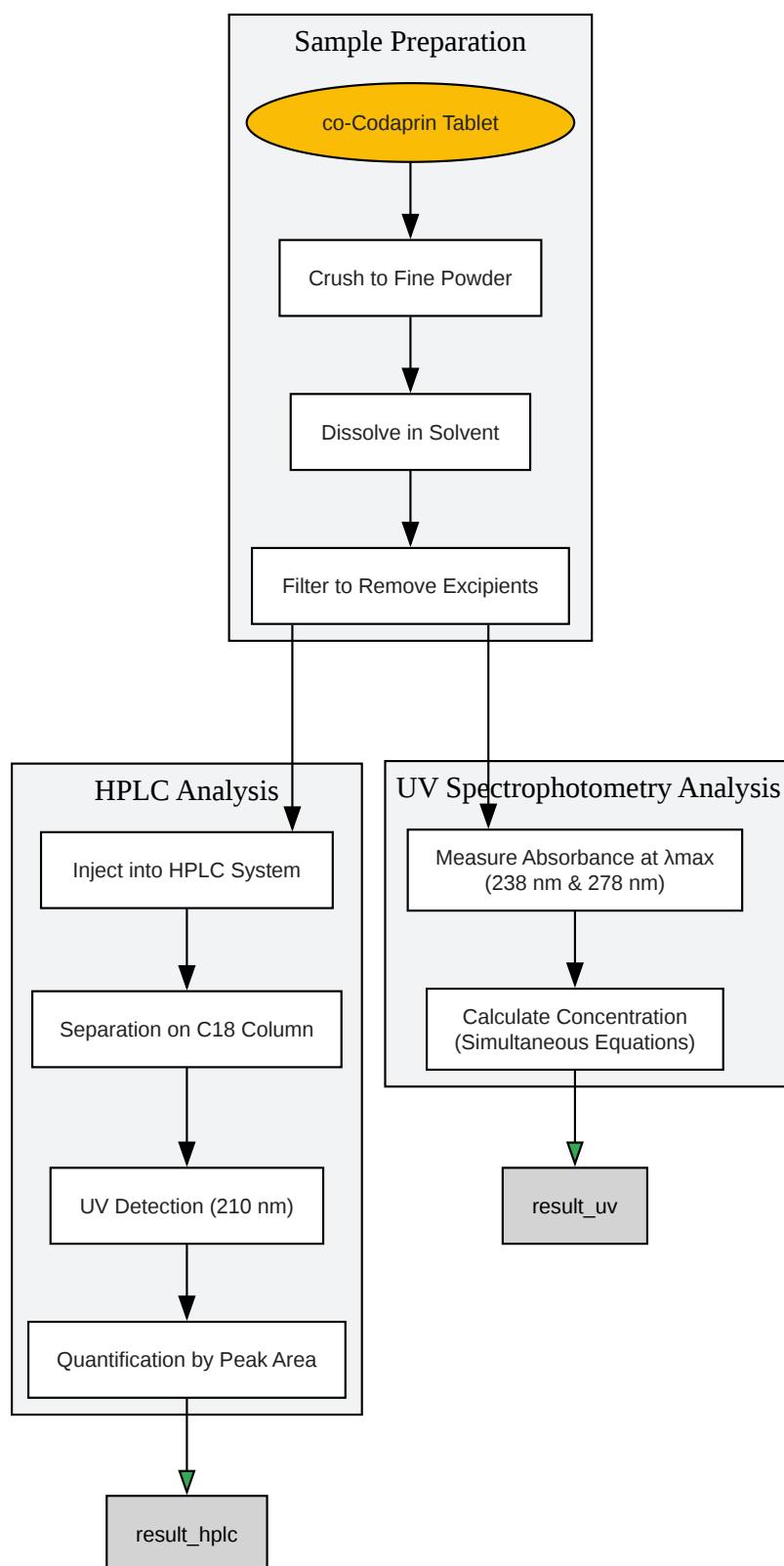
- A mixture of deionized water and acetonitrile (e.g., 90:10 v/v) is a suitable solvent.[3][4]

Procedure:

- Standard Preparation: Prepare standard solutions of Aspirin and Codeine in the chosen solvent.
- Sample Preparation: Prepare the sample solution as described in the HPLC method, using the same solvent as for the standards.
- Wavelength Selection: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λ_{max}) for each component. For Aspirin, the λ_{max} is typically around 238 nm, and for Codeine, it is around 278 nm.[3][4]
- Analysis: The absorbance of the sample solution is measured at the selected wavelengths. The concentrations of Aspirin and Codeine are then calculated using simultaneous equations (Vierordt's method).

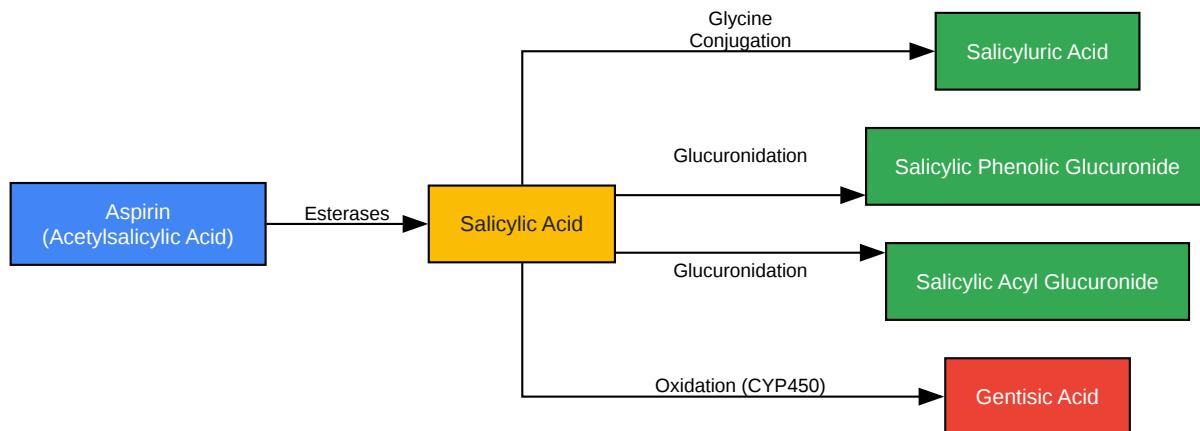
Mandatory Visualization

Experimental Workflow for HPLC and UV Spectrophotometry

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Caption: Workflow for HPLC and UV spectrophotometric analysis of **co-Codaprin**.

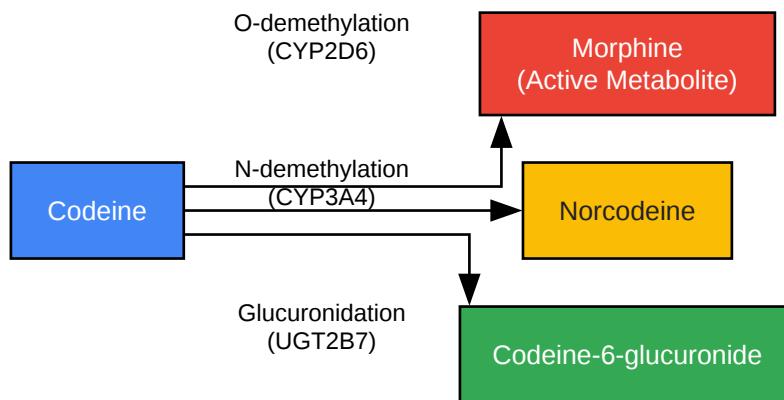
Metabolic Pathway of Aspirin



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Caption: Major metabolic pathways of Aspirin in the body.

Metabolic Pathway of Codeine



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Caption: Primary metabolic pathways of Codeine.

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